molecular formula C11H19Cl2N3 B3024303 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride CAS No. 227751-87-3

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride

Cat. No. B3024303
CAS RN: 227751-87-3
M. Wt: 264.19 g/mol
InChI Key: YKENSXATHYFVOK-UHFFFAOYSA-N
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Description

“3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine” is a key intermediate in the synthesis of alpha(V)beta(3) antagonists . It’s also known as a fragment of alphaVbeta3 integrin antagonists .


Synthesis Analysis

The synthesis of this compound relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines .


Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. The Sonogashira reactions and Chichibabin cyclizations play a crucial role in forming its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include double Sonogashira reactions and Chichibabin cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Potential Treatment for Idiopathic Pulmonary Fibrosis (IPF)

  • High Affinity to alpha v beta 6 Integrin : A related compound, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride , has shown remarkable affinity to alpha v beta 6 integrin in radioligand binding assays (Ki = 11 nM). It also exhibits a longer dissociation half-life (7 hours) and high solubility in saline at pH 7 (>71 mg/mL). Researchers are exploring its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) .

Mechanism of Action

This compound is a key intermediate in the synthesis of alpha(V)beta(3) antagonists . Alpha(V)beta(3) antagonists are known to inhibit the alphaVbeta3 integrin, a protein that plays a crucial role in angiogenesis .

Future Directions

The future directions of this compound could involve its use in the development of new alpha(V)beta(3) antagonists . These antagonists have potential applications in the treatment of diseases related to angiogenesis.

properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10;;/h5-6H,1-4,7-8,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENSXATHYFVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride

Synthesis routes and methods

Procedure details

HCl gas was rapidly bubbled through a solution of 11-7 (2.5 g, 8.6 mmol) in EtOAc (100 ml) at 0° C. for 10 minutes. After 30 minutes, the solution was purged with argon for 30 minutes. The solution was concentrated and then azeotroped with CH3CN to give the amine 11-8 as a yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 4
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride

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